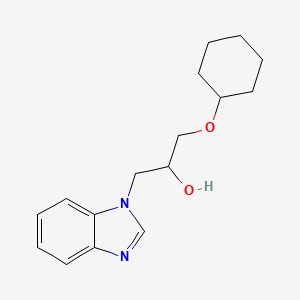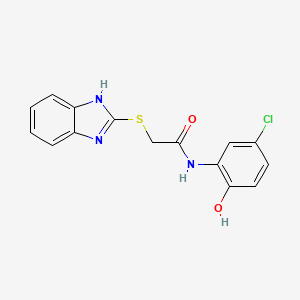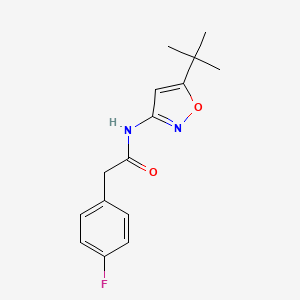
4-Nitro-2-quinolin-2-ylindene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-quinolin-2-ylindene-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 4th position and a quinoline moiety attached to the indene-1,3-dione structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-quinolin-2-ylindene-1,3-dione typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-quinolinylacetic acid, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-quinolin-2-ylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to create a wide range of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted quinoline compounds, and various heterocyclic analogs. These products often exhibit unique biological and chemical properties, making them valuable for further research and development.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-quinolin-2-ylindene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-quinolin-2-ylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: Similar in structure but lacks the quinoline moiety.
Indole derivatives: Share the indene-1,3-dione structure but have different substituents.
Quinoline derivatives: Similar in having the quinoline moiety but differ in other structural aspects.
Uniqueness
4-Nitro-2-quinolin-2-ylindene-1,3-dione is unique due to the combination of the nitro group, quinoline moiety, and indene-1,3-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-nitro-2-quinolin-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-17-11-5-3-7-14(20(23)24)15(11)18(22)16(17)13-9-8-10-4-1-2-6-12(10)19-13/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMBZXCMSBIKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[4-(difluoromethoxy)benzoyl]amino}methyl)-1-(2-oxo-2-phenylethyl)pyridinium chloride](/img/structure/B5166530.png)
![1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine](/img/structure/B5166552.png)
![N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide](/img/structure/B5166554.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5166562.png)

![1-[(4-chlorophenyl)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B5166571.png)


![4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B5166588.png)
![5-(4-fluorophenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5166596.png)

![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5166614.png)
![2-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5166621.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine](/img/structure/B5166627.png)
